molecular formula C21H16ClN7 B1215723 3,8-Diazido-5-ethyl-6-phenylphenanthridinium chloride CAS No. 65282-36-2

3,8-Diazido-5-ethyl-6-phenylphenanthridinium chloride

Cat. No.: B1215723
CAS No.: 65282-36-2
M. Wt: 401.8 g/mol
InChI Key: FCWUSKHCRBDCBY-UHFFFAOYSA-M
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Description

3,8-Diazido-5-ethyl-6-phenylphenanthridinium chloride is a synthetic compound that has garnered attention in the scientific community due to its potential biological and industrial applications. This compound is characterized by its unique structure, which includes azido groups, an ethyl group, and a phenyl group attached to a phenanthridinium core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Diazido-5-ethyl-6-phenylphenanthridinium chloride typically involves the introduction of azido groups to the phenanthridinium core. This can be achieved through a series of chemical reactions, including nitration, reduction, and azidation. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the successful introduction of the azido groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3,8-Diazido-5-ethyl-6-phenylphenanthridinium chloride undergoes several types of chemical reactions, including:

    Oxidation: The azido groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form amines.

    Substitution: The azido groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include amines, substituted phenanthridinium derivatives, and oxidized azido compounds. These products can be further utilized in various chemical processes and applications.

Scientific Research Applications

3,8-Diazido-5-ethyl-6-phenylphenanthridinium chloride has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Employed in the study of DNA interactions and as a fluorescent probe.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials and as a component in chemical sensors.

Mechanism of Action

The mechanism of action of 3,8-Diazido-5-ethyl-6-phenylphenanthridinium chloride involves its interaction with nucleic acids. The compound intercalates into double-stranded DNA and RNA, disrupting their structure and function. This intercalation can inhibit DNA polymerase activity and induce frameshift mutations, making it a valuable tool in genetic research.

Comparison with Similar Compounds

Similar Compounds

    Ethidium bromide: Another phenanthridinium derivative known for its use as a nucleic acid stain.

    Acridine orange: A compound with similar intercalating properties used in cell biology.

Uniqueness

3,8-Diazido-5-ethyl-6-phenylphenanthridinium chloride is unique due to the presence of azido groups, which confer additional reactivity and potential for further chemical modifications. This makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

8-azido-3-diazonioimino-5-ethyl-6-phenylphenanthridine;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N7.ClH/c1-2-28-20-13-16(25-27-23)9-11-18(20)17-10-8-15(24-26-22)12-19(17)21(28)14-6-4-3-5-7-14;/h3-13H,2H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWUSKHCRBDCBY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=N[N+]#N)C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=[N+]=[N-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67620-23-9 (Parent)
Record name Phenanthridinium, 3,8-diazido-5-ethyl-6-phenyl-, chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065282362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90983898
Record name 3-(8-Azido-5-ethyl-6-phenylphenanthridin-3(5H)-ylidene)triaz-1-yn-2-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90983898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65282-36-2
Record name Phenanthridinium, 3,8-diazido-5-ethyl-6-phenyl-, chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065282362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(8-Azido-5-ethyl-6-phenylphenanthridin-3(5H)-ylidene)triaz-1-yn-2-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90983898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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